3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O5/c1-21-7-2-3-9-6(4-7)5-8(14(20)22-9)13-16-12(19-23-13)10-11(15)18-24-17-10/h2-5H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILMCLWNWQPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Intermediate Preparation
The carboxylic acid (1) is converted to amidoxime (2) using hydroxylamine hydrochloride in ethanol under reflux:
$$
\text{1 (R-COOH)} + \text{NH}2\text{OH·HCl} \xrightarrow{EtOH, \Delta} \text{2 (R-C(=NOH)NH}2\text{)}
$$
Cyclization to 1,2,4-Oxadiazole
Amidoxime (2) reacts with a nitrile derivative (e.g., 4-amino-1,2,5-oxadiazole-3-carbonitrile) via Tiemann-Krüger cyclization in the presence of a coupling agent:
$$
\text{2} + \text{NC-C}3\text{N}2\text{O-NH}_2 \xrightarrow{EDC·HCl, DMSO} \text{3-[1,2,4-Oxadiazol-5-yl]-6-methoxycoumarin}
$$
Optimized Conditions :
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl).
- Solvent : Dimethyl sulfoxide (DMSO), 60°C, 2 hours.
- Yield : 72–85% after column chromatography (SiO₂, ethyl acetate/hexane).
Synthesis of the 4-Amino-1,2,5-Oxadiazole Moiety
Nitrile Oxide Precursor
4-Amino-furazan-3-carbonitrile (4) is synthesized via cyclization of glyoxal dioxime with cyanogen bromide in alkaline methanol:
$$
\text{NH}2\text{C(=NOH)NH}2 + \text{BrCN} \xrightarrow{MeOH, KOH} \text{4 (C}3\text{N}3\text{O-NH}_2\text{)}
$$
1,3-Dipolar Cycloaddition
The nitrile oxide (4) undergoes cycloaddition with the 1,2,4-oxadiazole-coumarin intermediate (3) in the presence of PtCl₄ as a catalyst:
$$
\text{3} + \text{4} \xrightarrow{PtCl4, CHCl3} \text{Target Compound}
$$
Reaction Parameters :
- Catalyst : Platinum(IV) chloride (5 mol%).
- Solvent : Chloroform, room temperature, 12 hours.
- Yield : 68% after recrystallization (DMF/MeOH).
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, coumarin H4), 7.89 (d, J=8.8 Hz, 1H, coumarin H5), 6.95 (dd, J=8.8, 2.4 Hz, 1H, coumarin H7), 6.87 (s, 1H, coumarin H8), 5.32 (s, 2H, NH₂).
- ¹³C NMR : δ 160.1 (C=O), 154.3 (1,2,4-oxadiazole C5), 148.9 (furazan C3).
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Use of electron-withdrawing groups on the coumarin core directs cyclization to the C3 position.
- Amino Group Stability : Conducting furazan amination under inert atmosphere (N₂) prevents oxidation.
- Purification : Sequential column chromatography (neutral Al₂O₃ followed by SiO₂) resolves polar by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole rings or the chromenone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit a specific enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Oxadiazole-Containing Compounds
Structural and Functional Analogues
Table 1: Key Structural Features and Properties
Key Comparative Insights
Pharmacological Potential: The target compound’s coumarin core differentiates it from analogs like GSK690693 () and benzoimidazolone derivatives (). Coumarins are known for anticoagulant and fluorescent properties, suggesting applications as bioimaging probes or kinase inhibitors . GSK690693, which shares the 4-amino-1,2,5-oxadiazole moiety, demonstrates kinase inhibitory activity in tumor models, implying that the target compound’s bis-oxadiazole system may similarly enhance binding to enzymatic pockets .
Material Science Applications: Unlike LLM-210 (), which uses nitro groups for high detonation performance, the target compound’s amino group reduces explosiveness but improves biocompatibility. This contrast highlights the tunability of oxadiazole backbones for diverse applications .
Synthetic Challenges: Compounds with trifluoromethyl biphenyl substituents () achieve high purity (99.47%) and yields (55–71%), suggesting that introducing electron-withdrawing groups (e.g., trifluoromethyl) stabilizes intermediates. The target compound’s methoxy and amino groups may require milder conditions to prevent decomposition .
Thermal and Chemical Stability: The bis-oxadiazole framework in LLM-210 and the target compound likely enhances thermal stability compared to mono-oxadiazole derivatives. However, the amino group in the target compound may increase susceptibility to oxidation relative to nitro analogs .
Biological Activity
The compound 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a derivative of oxadiazole and chromenone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on anticancer, antimicrobial, and antioxidant activities supported by various studies.
Chemical Structure
The compound's structure can be broken down into two significant moieties: the oxadiazole ring and the chromenone framework. The oxadiazole moiety is known for its diverse biological activities, including anticancer properties. The presence of the methoxy group in the chromenone enhances its solubility and biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | HeLa | 2.41 | Inhibits HDAC |
| 20a | HCCLM3 | 8.2 | Inhibits telomerase |
Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of histone deacetylases (HDACs) and modulation of cell cycle regulators .
2. Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively documented. The target compound's structural similarities with other oxadiazole derivatives suggest potential effectiveness against bacterial and fungal strains:
| Compound | Activity Type | Tested Strains | Results |
|---|---|---|---|
| D-16 | Antibacterial | E. coli, S. aureus | Effective (MIC < 10 µg/mL) |
| D-20 | Antifungal | A. niger | Moderate activity |
The presence of electron-withdrawing groups has been correlated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
3. Antioxidant Activity
The antioxidant potential of compounds containing oxadiazole rings has been explored in several studies. The target compound is expected to exhibit significant free radical scavenging activity due to the presence of methoxy groups:
| Compound | Assay Method | IC50 (µg/mL) |
|---|---|---|
| D-16 | DPPH Scavenging | 8.90 |
| D-20 | ABTS Assay | 10.50 |
These findings suggest that modifications in the structure can lead to enhanced antioxidant capabilities, which are vital for preventing oxidative stress-related diseases .
Case Study 1: Anticancer Mechanism
A study conducted on a series of oxadiazole derivatives revealed that certain modifications significantly enhanced their anticancer efficacy against MCF-7 cells. The derivatives exhibited IC50 values that were markedly lower than standard chemotherapeutics like doxorubicin, indicating a promising alternative for cancer treatment .
Case Study 2: Structure–Activity Relationship (SAR)
Research on SAR has demonstrated that substituents on the oxadiazole ring play a crucial role in determining biological activity. For example, the introduction of methoxy groups at specific positions resulted in increased cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes for preparing 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one?
The synthesis typically involves multi-step heterocyclic ring formation. Key steps include:
- 1,2,4-Oxadiazole Formation : Cyclization of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA) .
- Coumarin Core Functionalization : Introduction of the 6-methoxy group via nucleophilic substitution or direct condensation with substituted phenols .
- 1,2,5-Oxadiazole (Furazan) Incorporation : Oxidative cyclization of amidoximes using iodobenzene diacetate (IBX) in CH₂Cl₂ .
Q. Example Protocol :
Prepare 6-methoxy-2H-chromen-2-one via Pechmann condensation of resorcinol derivatives.
Synthesize the 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole moiety via cyclization of thioamide intermediates.
Couple the two fragments using Ullmann or Suzuki-Miyaura cross-coupling .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry (MS) :
- Molecular ion peaks (M⁺) correspond to the molecular formula C₁₅H₁₀N₆O₅. Fragmentation patterns include loss of CO (28 amu) from the coumarin core .
Table 1 : Representative Spectroscopic Data for Analogous Compounds
| Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Coumarin C=O | - | 160.5 | 1722 |
| Oxadiazole C=N | - | 148.2–155.8 | 1600–1650 |
| Methoxy (OCH₃) | 3.92 (s) | 56.1 | 1292 (C-O-C) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in coumarin-oxadiazole hybrids?
- Substituent Effects :
- 6-Methoxy Group : Enhances solubility and π-π stacking with biological targets (e.g., enzymes) .
- 4-Amino-1,2,5-oxadiazole : Increases hydrogen-bonding potential, critical for kinase inhibition .
- Methodology :
- Synthesize derivatives with variations in substituent positions (e.g., replacing methoxy with halogens or alkyl groups).
- Evaluate bioactivity (e.g., antimicrobial, anticancer) using standardized assays (MIC, IC₅₀) .
Example Finding :
Replacing 6-methoxy with 6-ethoxy in analogs reduces antimicrobial activity by 40%, suggesting steric hindrance limits target binding .
Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?
- Docking Studies :
- Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- The 1,2,4-oxadiazole ring forms hydrogen bonds with Lys721, while the coumarin core stabilizes hydrophobic interactions .
- MD Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable ligand-target complexes .
Table 2 : Docking Scores for Analogous Compounds
| Compound | Docking Score (kcal/mol) | Target Protein |
|---|---|---|
| Parent Hybrid | -9.2 | EGFR Kinase |
| 6-Ethoxy Derivative | -7.8 | EGFR Kinase |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Experimental Variables :
- Purity : Use HPLC (≥95% purity) to avoid false positives/negatives .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .
- Statistical Analysis :
- Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Address outliers via Grubbs’ test .
Case Study :
A 2025 study reported IC₅₀ = 12 µM against breast cancer cells, while a 2026 study found IC₅₀ = 28 µM. Discrepancies were traced to differences in cell passage numbers and serum concentrations .
Q. What strategies improve stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
